1,2-Difluorobenzene
Description
Overview of Fluorinated Aromatic Compounds in Contemporary Chemistry
Fluorinated aromatic compounds are a cornerstone of modern chemistry, with their influence spanning pharmaceuticals, agrochemicals, and materials science. numberanalytics.com The strategic incorporation of fluorine atoms into an aromatic ring can dramatically alter a molecule's physical, chemical, and biological properties. numberanalytics.com This is attributed to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. solubilityofthings.com These unique characteristics can enhance metabolic stability, improve binding affinity to biological targets, and modify the electronic properties of materials. numberanalytics.comresearchgate.net Consequently, the synthesis and application of fluorinated aromatics have become a vibrant and rapidly expanding area of research and industrial development. numberanalytics.comacs.org Many of the most significant products in the chemical and life-science industries owe their valuable properties to organofluorine chemistry. researchgate.net
Significance of 1,2-Difluorobenzene as a Model System in Mechanistic Studies
Among the array of fluorinated aromatics, this compound (o-DFB) holds particular importance as a model system for mechanistic investigations. Its simple, well-defined structure, featuring two adjacent fluorine atoms on a benzene (B151609) ring, provides a unique platform to study a variety of chemical phenomena. solubilityofthings.com Researchers utilize this compound to probe the mechanisms of chemical reactions, such as dissociation of difluorobenzene ions and adsorption on surfaces. sigmaaldrich.com Its distinct spectroscopic signatures in techniques like Nuclear Magnetic Resonance (NMR) and X-ray photoelectron spectroscopy allow for detailed analysis of molecular interactions and transformations. sigmaaldrich.commdpi.com
Furthermore, this compound serves as a weakly coordinating solvent in electrochemical studies of transition metal complexes. wikipedia.orgdtic.mil Its relative chemical inertness, coupled with a sufficiently high dielectric constant, allows for the generation and stabilization of otherwise inaccessible reactive intermediates. wikipedia.orgdtic.mil This property is invaluable for understanding the intricate mechanisms of organometallic reactions. The study of its derivatives, such as 4-bromo-1,2-difluorobenzene (B1265499), also provides insights into electrophilic aromatic substitution reactions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-difluorobenzene | |
|---|---|---|
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InChI |
InChI=1S/C6H4F2/c7-5-3-1-2-4-6(5)8/h1-4H | |
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InChI Key |
GOYDNIKZWGIXJT-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C(C(=C1)F)F | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075390 | |
| Record name | Benzene, 1,2-difluoro- | |
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Molecular Weight |
114.09 g/mol | |
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Physical Description |
Colorless liquid; Not miscible or difficult to mix in water; [MSDSonline] | |
| Record name | 1,2-Difluorobenzene | |
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CAS No. |
367-11-3 | |
| Record name | 1,2-Difluorobenzene | |
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| Record name | 1,2-Difluorobenzene | |
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| Record name | 1,2-DIFLUOROBENZENE | |
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| Record name | Benzene, 1,2-difluoro- | |
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| Record name | 1,2-difluorobenzene | |
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| Record name | 1,2-DIFLUOROBENZENE | |
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Advanced Synthetic Methodologies for 1,2 Difluorobenzene
Refined Balz-Schiemann Reaction Protocols
The Balz-Schiemann reaction, a long-established method for introducing fluorine into an aromatic ring via the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, has been reimagined through modern chemical engineering and photochemical techniques.
Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for the Balz-Schiemann reaction, offering precise control over reaction parameters and enhanced safety, particularly when handling potentially unstable diazonium intermediates. rsc.org The move from batch to continuous flow allows for rapid optimization, improved heat and mass transfer, and seamless scalability. rsc.orgwikipedia.org
A significant advancement in the continuous flow synthesis of 1,2-difluorobenzene is the use of photochemistry to induce the fluorodediazoniation of the in situ-generated diazonium salt derived from 2-fluoroaniline (B146934). Current time information in Chatham County, US.researchgate.netresearchgate.net This photochemical approach, utilizing reagents like HF/pyridine, provides a cleaner reaction profile and higher product selectivity compared to traditional thermal methods. Current time information in Chatham County, US.researchgate.net The reaction proceeds by irradiating the diazonium salt solution as it flows through a photoreactor, leading to the efficient extrusion of nitrogen gas and the formation of the desired C-F bond. Current time information in Chatham County, US.nih.gov This method drastically reduces reaction times from hours to mere minutes and achieves high conversion rates. researchgate.netnih.gov
Initial studies demonstrated that irradiating a solution of the diazonium salt at room temperature with a 365 nm LED light source could achieve significant conversion, which was a marked improvement over thermal decomposition. acs.org The photochemical pathway results in a cleaner reaction with minimal tar formation. acs.org
The efficiency of the photochemical continuous flow synthesis is highly dependent on the optimization of several key parameters. Current time information in Chatham County, US. Research has shown that a high-power 365 nm light-emitting diode (LED) is a more robust and efficient irradiation source than a medium-pressure mercury lamp, enabling full conversion and high product selectivity (≥95%) with a residence time as short as 10 minutes. Current time information in Chatham County, US.nih.govvapourtec.com
The concentration of the substrate and the amount of the fluorinating agent are also critical. Studies have demonstrated that increasing the ratio of HF/pyridine to the substrate can lead to higher conversion rates. Current time information in Chatham County, US. For instance, at a constant residence time, increasing the equivalents of HF resulted in full conversion of the starting material. Current time information in Chatham County, US.
Table 1: Optimization of Photochemical Flow Synthesis of this compound
| Parameter | Condition 1 | Condition 2 | Outcome | Reference |
|---|---|---|---|---|
| Light Source | Medium-Pressure Hg Lamp | High-Power 365 nm LED | LED provided more robust and efficient irradiation. | Current time information in Chatham County, US., nih.gov |
| Residence Time | 6-18 hours (batch) | 10 minutes (flow) | Drastic reduction in reaction time with >99% conversion. | researchgate.net |
| HF/Pyridine eq. | 60 equivalents | 90 equivalents | Increased from 90% to 100% conversion. | Current time information in Chatham County, US. |
| Selectivity | Lower in thermal batch | ≥95% in photochemical flow| Higher product purity and cleaner reaction profile. | Current time information in Chatham County, US., nih.gov |
This table is generated based on data presented in the referenced research articles.
The synthesis of this compound via the Balz-Schiemann reaction commences with a suitable precursor, most commonly 2-fluoroaniline. wikipedia.orgCurrent time information in Chatham County, US.researchgate.net The generation of the crucial diazonium salt intermediate from 2-fluoroaniline has also been optimized. Current time information in Chatham County, US.acs.org A successful one-pot protocol involves the diazotization of 2-fluoroaniline using sodium nitrite (B80452) (NaNO₂) in the presence of HF/pyridine. Current time information in Chatham County, US.acs.org This method first generates the anilinium ion, which is then cleanly and quantitatively converted to the diazonium salt upon the addition of NaNO₂ at low temperatures. Current time information in Chatham County, US.acs.org This contrasts with other nitrosating agents like tBuONO with BF₃·Et₂O, which can lead to the precipitation of the diazonium salt, making it unsuitable for a continuous process. Current time information in Chatham County, US.
Continuous Flow Synthesis for Enhanced Efficiency and Safety
Photochemically Induced Fluorodediazoniation
Alternative and Emerging Synthetic Routes
While the refined Balz-Schiemann reaction is highly effective, research into alternative synthetic pathways, particularly those employing transition metal catalysis, continues to expand the toolkit for C-F bond formation.
Transition metal-catalyzed reactions offer promising alternatives for the synthesis of aryl fluorides, including this compound, often under milder conditions and with broader functional group tolerance than traditional methods. researchgate.net Palladium and copper have been the most extensively studied metals for this purpose.
Palladium-catalyzed fluorination has seen significant progress, overcoming the challenge of the difficult Ar-F reductive elimination from Pd(II) intermediates. nih.gov The development of specialized biaryl monophosphine ligands has been key to promoting this transformation. nih.gov These methods can utilize aryl triflates and bromides as starting materials. nih.gov For instance, palladium catalysts have been used in the annulative π-extension of 1,8-dibromonaphthalene (B102958) with this compound derivatives, proceeding through C-H bond activation. beilstein-journals.org
Copper-catalyzed fluorination represents another important strategy. While the oxidative addition of aryl halides to Cu(I) is more challenging than to Pd(0), copper benefits from a more facile reductive elimination from the resulting Cu(III) species. rsc.org Copper-catalyzed methods have been developed for the difluoromethylation of aryl iodides, a related transformation. rsc.org Cross-coupling reactions involving 1,2-dihalobenzenes with pyrazole (B372694) have been attempted using both palladium and copper catalysts, although these were met with challenges such as dehalogenation side reactions. researchgate.net
Table 2: Examples of Metal-Catalyzed Fluorination Concepts
| Catalyst System | Substrate Type | Fluoride (B91410) Source | Key Feature | Reference |
|---|---|---|---|---|
| Palladium / Biarylphosphine Ligand | Aryl Triflates/Bromides | CsF, AgF | Ligand design enables C-F reductive elimination. | nih.gov |
| Copper(I) / NHC Ligand | Aryl Iodides | (DMPU)₂Zn(CF₂H)₂ | Used for difluoromethylation, a related C-F bond formation. | rsc.org |
| Palladium / PCy₃ | 1,2-Dihalobenzenes | N/A (C-H activation) | Used in coupling reactions with naphthylboronic acid. | beilstein-journals.org |
This table summarizes general concepts in metal-catalyzed fluorination and may not be specific to the direct synthesis of this compound in all cases.
Gas-Phase Reactions and Pyrolysis Routes
Gas-phase and pyrolysis reactions offer solvent-free, high-temperature routes to this compound, often utilizing cycloaddition reactions between fluorinated alkenes and dienes. These methods are particularly suited for large-scale industrial production.
One prominent method involves the gas-phase co-pyrolysis of tetrafluoroethylene (B6358150) (TFE) and buta-1,3-diene. researchgate.netacs.org This reaction proceeds through a [4+2] cycloaddition (Diels-Alder reaction) to form the intermediate 4,4,5,5-tetrafluorocyclohexene. acs.org Subsequent elimination of hydrogen fluoride (HF) at temperatures above 500°C leads to the aromatization of the ring and the formation of this compound. acs.org Studies have shown that the initial cycloaddition is under kinetic control at lower temperatures (up to 350°C), favoring the [2+2] cycloaddition product, while the desired [4+2] adduct is formed under thermodynamic control at higher temperatures. acs.org
A related two-step regioselective synthesis starts with the gas-phase co-pyrolysis of chlorotrifluoroethylene (B8367) and buta-1,3-diene. researchgate.net This reaction, conducted in a flow reactor at 440–480°C, yields 4-chloro-4,5,5-trifluorocyclohex-1-enes. The subsequent treatment of this intermediate with aqueous potassium hydroxide (B78521) (KOH) under phase-transfer catalysis conditions selectively produces this compound. researchgate.net Another approach involves the pyrolysis of 1-vinyl-2,3-difluorocyclobutane at 600-800°C in the presence of water vapor, which transforms into this compound with a reported yield of 61.5% at 80% conversion. fluorine1.ru
| Reactants | Intermediate(s) | Conditions | Product | Key Findings |
|---|---|---|---|---|
| Tetrafluoroethylene (TFE) + Buta-1,3-diene | 4,4,5,5-Tetrafluorocyclohexene | Gas-phase pyrolysis, >500°C | This compound | The reaction proceeds via a [4+2] cycloaddition followed by HF elimination. researchgate.netacs.org |
| Chlorotrifluoroethylene + Buta-1,3-diene | 4-Chloro-4,5,5-trifluorocyclohex-1-enes | 1. Gas-phase pyrolysis, 440–480°C 2. Aqueous KOH, Phase-transfer catalyst | This compound | A two-step regioselective process. researchgate.net |
| 1-Vinyl-2,3-difluorocyclobutane | Not specified | Pyrolysis at 600-800°C with water vapor | This compound | Yield of 61.5% at 80% conversion. fluorine1.ru |
Novel Fluorinating Reagents and Systems
The development of new fluorinating reagents and reaction systems has revolutionized the synthesis of aryl fluorides, including this compound. These modern methods often provide milder reaction conditions, higher selectivity, and improved safety profiles compared to traditional approaches.
A significant advancement is the use of electrophilic N-F reagents, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-Fluorobenzenesulfonimide (NFSI). wikipedia.orgalfa-chemistry.com These reagents are stable, user-friendly sources of "electrophilic fluorine." While direct electrophilic fluorination of unactivated benzene (B151609) is challenging to control, these reagents are highly effective for fluorinating activated aromatic systems, electron-rich alkenes, and enol derivatives. researchgate.net Their development has provided powerful tools for the selective introduction of fluorine into complex molecules. worktribe.com
Transition-metal-catalyzed reactions have also emerged as powerful strategies. Palladium-catalyzed methods, for instance, have been developed for the fluorination of aryl halides and their derivatives, demonstrating broad functional group tolerance. beilstein-journals.org
For the specific synthesis of this compound, a notable innovation is the application of continuous flow technology to the Balz-Schiemann reaction. A proof-of-concept study demonstrated the synthesis of this compound from 2-fluoroaniline using hydrogen fluoride/pyridine as the fluorinating reagent. seqens.com This process involves an in situ generated diazonium salt, which undergoes a photochemically induced fluorodediazoniation in a continuous flow reactor. seqens.comresearchgate.net Utilizing a high-power 365 nm LED, this system achieves a product selectivity of ≥95% at full conversion with a residence time of just 10 minutes, offering a much safer and more efficient alternative to the thermal decomposition of isolated diazonium salts. seqens.com
| Reagent/System | Substrate Type | Key Advantages | Application Example/Note |
|---|---|---|---|
| Selectfluor® (F-TEDA-BF₄) | Activated aromatic compounds, enols | Stable, user-friendly, electrophilic fluorine source. | Effective for fluorinating electron-rich aromatics with high regioselectivity. researchgate.net |
| N-Fluorobenzenesulfonimide (NFSI) | Aromatic compounds, olefins, amides | Economical, stable, and safe electrophilic reagent with high fluorinating ability. wikipedia.orgalfa-chemistry.com | Used for a wide range of organic substrates. alfa-chemistry.com |
| Photochemical Flow System (Balz-Schiemann) | 2-Fluoroaniline | High selectivity (≥95%), short reaction time (10 min), enhanced safety. seqens.com | Synthesis of this compound using HF/pyridine and a 365 nm LED in continuous flow. seqens.com |
| Palladium Catalysis | Aryl halides and pseudohalides | Good to excellent yields, broad functional group tolerance. beilstein-journals.org | Enables C-F bond formation on various aromatic precursors. beilstein-journals.org |
Reaction Chemistry and Mechanistic Investigations of 1,2 Difluorobenzene
Electrophilic Aromatic Substitution Reactions
The fluorine atoms in 1,2-difluorobenzene are deactivating, electron-withdrawing groups, yet they direct incoming electrophiles to specific positions on the aromatic ring.
The Friedel-Crafts acylation of this compound is a well-established method for the synthesis of difluorinated ketones. For instance, the acylation of this compound with acetyl chloride in the presence of aluminum chloride (AlCl₃) as a catalyst predominantly yields 1-(3,4-difluorophenyl)ethanone. fluorine1.rufluorine1.ru This reaction highlights the regioselective nature of electrophilic substitution on the this compound ring, where substitution occurs primarily at the para position to one of the fluorine atoms and meta to the other.
| Reactant | Acylating Agent | Catalyst | Major Product |
|---|---|---|---|
| This compound | Acetyl chloride | AlCl₃ | 1-(3,4-difluorophenyl)ethanone |
Recent research has explored the methylation of electron-deficient aromatic systems using potent electrophilic methylating agents like dimethylhalonium salts. researchgate.netnih.gov Quantum-chemical calculations have been employed to study the reaction profiles for the methylation of this compound with systems such as the AlCl₃–MeCl system and the dimethylchloronium salt [Me₂Cl][Al(OTeF₅)₄]. researchgate.netresearchgate.net These studies provide insight into the fundamental aspects of Friedel-Crafts type reactions involving such activated aromatic compounds. researchgate.net this compound has been shown to react with these powerful methylating agents. researchgate.net
| Reactant | Methylating System | Focus of Study |
|---|---|---|
| This compound | AlCl₃–MeCl | Reaction profile calculations |
| This compound | [Me₂Cl][Al(OTeF₅)₄] | Evaluation of dimethylchloronium cation role |
Acylation Reactions
Nucleophilic Aromatic Substitution Pathways
While the electron-rich nature of the benzene (B151609) ring generally favors electrophilic substitution, the presence of fluorine atoms can facilitate nucleophilic aromatic substitution (SNAr) under certain conditions. In difluorobenzenes, the substitution of a fluorine atom by a nucleophile can occur. For example, studies have shown that this compound can react with dimethyl(trimethylsilyl)phosphane at elevated temperatures to yield 1-(dimethylphosphanyl)-2-fluorobenzene. researchgate.net This type of reaction demonstrates that a fluorine substituent can act as a leaving group in a nucleophilic substitution process. researchgate.net Further investigations have explored the regioselective nucleophilic aromatic substitution of derivatives like 4-bromo-1,2-difluorobenzene (B1265499) with nucleophiles such as benzyl (B1604629) alcohol. scientificlabs.iesigmaaldrich.com
Organometallic Chemistry and Catalytic Transformations
This compound has gained attention as a solvent and a substrate in organometallic chemistry. nih.gov Its unique electronic properties and the presence of both C-H and C-F bonds make it a compelling subject for studying bond activation processes.
The activation of typically inert C-H and C-F bonds is a significant area of chemical research. This compound serves as a model substrate for investigating the competition and selectivity between C-H and C-F bond activation by transition metal complexes. nih.govwhiterose.ac.uk While generally considered chemically inert, appropriately reactive transition metal complexes can induce both C-H and C-F bond activation reactions. nih.gov The selectivity of these reactions is influenced by factors such as the nature of the metal center, the ligand environment, and the reaction conditions. whiterose.ac.uk For example, photochemical reactions with certain rhodium complexes lead exclusively to C-H activation, whereas some nickel complexes promote only C-F activation. whiterose.ac.uk In some cases, kinetic products may arise from C-H activation, while thermodynamic products result from C-F activation. whiterose.ac.uk
The cleavage of the strong carbon-fluorine bond by transition metal complexes is a key step in many catalytic transformations. Several transition metal complexes have been shown to interact with and activate the C-F bonds of this compound.
Lewis acidic species of early transition metals like scandium and titanium can coordinate to the fluorine atoms of this compound. scielo.org.mx For instance, the complex Cp*₂Sc(κ²F-1,2-F₂C₆H₄) was one of the first examples of a κ²F-1,2-difluorobenzene adduct of a transition metal. scielo.org.mx The interaction is primarily electrostatic in nature. scielo.org.mx
Late transition metals are also capable of activating C-F bonds. Iridium(I) pincer complexes can undergo C-H bond activation with this compound under UV irradiation, showing exclusive ortho-selectivity to the fluorine atoms. researchgate.net Rhodium pincer complexes have been used to isolate and characterize η²-fluoroarene complexes, including that of this compound. rsc.org These studies confirm a preference for coordination at the HC=CH sites adjacent to a fluorine substituent, which is a crucial precursor step for selective C-H activation. rsc.org Nickel and palladium complexes are also widely used in catalytic reactions involving the activation of C-F bonds in fluoroaromatics, often in cross-coupling reactions. mdpi.com
| Metal | Complex Type/Example | Type of Activation/Interaction | Reference |
|---|---|---|---|
| Scandium | [Cp₂Sc]⁺ | κ²F-coordination (C-F activation) | scielo.org.mx |
| Titanium | [Cp₂Ti]⁺ | κ²F-coordination (C-F activation) | scielo.org.mx |
| Iridium | Iridium(I) pincer complex | C-H bond activation (ortho-selective) | researchgate.net |
| Rhodium | Rhodium(III) pincer complex | η²-coordination (precursor to C-H activation) | rsc.org |
| Nickel | Ni(II) complexes with phosphine (B1218219) ligands | C-F activation (in coupling reactions) | mdpi.com |
| Palladium | Pd(0) complexes | C-F activation (in coupling reactions) | mdpi.com |
C-H and C-F Bond Activation Studies
Main Group Element Mediated C-F Activation
The activation of the robust carbon-fluorine (C-F) bond in this compound by main group elements presents a significant challenge in synthetic chemistry. nih.gov However, recent advancements have demonstrated the potential of these elements in mediating such transformations. rsc.org
One approach involves the use of low-valent main group metal complexes which can act as potent nucleophiles or reducing agents. rsc.orgrsc.org These reactions often proceed through a formal oxidative addition of the C-F bond to the main group metal center. For instance, neutral dialumenes have been shown to activate the C-F bond of monofluorobenzene, suggesting a potential pathway for the activation of this compound. nih.gov This method introduces a novel strategy based on formal oxidative addition and reductive elimination processes involving two aluminum centers. nih.gov
Another strategy employs metal hydride complexes of main group elements. These reactions are thought to occur via a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov For example, a super bulky, powerful heavy alkaline earth (Ae) metal hydride complex has been used for the hydrodefluorination of this compound. rsc.orgresearchgate.net DFT calculations support a concerted nucleophilic aromatic substitution (cSNAr) mechanism for this C-F bond activation. rsc.org
Furthermore, the combination of main group elements in heterobimetallic complexes can enable regioselective C-H metalation, showcasing the cooperative effect of different metals. rsc.org While much of the research has focused on more highly fluorinated arenes, these findings provide a foundation for developing selective C-F bond activation and functionalization of this compound using main group reagents. rsc.orgucl.ac.uk
Hydrodefluorination Reactions
Hydrodefluorination (HDF) of this compound involves the cleavage of a C-F bond and its replacement with a C-H bond. This process is of interest for the degradation of organofluorine compounds and for the synthesis of partially fluorinated molecules. nsf.gov The C-F bond is the strongest single bond to carbon, making its activation a significant chemical challenge. acs.org
Studies have shown that this compound can be hydrodefluorinated under various conditions. For example, using a rhodium-indium bimetallic complex, this compound can be converted to fluorobenzene (B45895) and subsequently to benzene. nsf.gov The reaction conditions, such as temperature, hydrogen pressure, and the nature of the base, can be tuned to control the extent of defluorination. nsf.gov
Main group metal hydrides have also been employed for the hydrodefluorination of this compound. A bulky alkaline earth metal hydride complex was shown to activate the C-F bond, leading to hydrodefluorination. rsc.org The proposed mechanism for this transformation is a concerted nucleophilic aromatic substitution. rsc.org
The following table summarizes the hydrodefluorination of this compound using a Rh-In bimetallic catalyst, demonstrating the stepwise conversion to fluorobenzene and benzene.
Table 1: Hydrodefluorination of this compound with a Rh-In Bimetallic Catalyst
| Entry | Catalyst | Time (h) | H₂ Pressure (atm) | Temperature (°C) | Product(s) and Yield (%) |
|---|---|---|---|---|---|
| 1 | Rh-Cl 1 | 24 | 1 | 70 | Fluorobenzene (quantitative) |
| 2 | Rh-H 2 | 24 | 1 | 70 | Fluorobenzene (quantitative) |
| 3 | Rh-Cl 1 | 48 | 1 | 70 | Fluorobenzene, Benzene (24%) |
| 4 | Rh-H 2 | 48 | 1 | 70 | Fluorobenzene, Benzene (11%) |
| 5 | Rh-Cl 1 | 24 | 2 | 70 | Fluorobenzene (96%) |
| 6 | Rh-Cl 1 | 24 | 4 | 70 | Fluorobenzene (30%) |
| 7 | Rh-Cl 1 | 24 | 1 | 50 | Fluorobenzene (87%) |
Data sourced from a study on catalytic hydrogenolysis of aryl C-F bonds. nsf.gov
Several catalytic systems have been developed for the hydrodefluorination of this compound, often employing transition metal complexes. These systems aim to achieve high efficiency and selectivity under mild reaction conditions.
One notable example involves rhodium pyridylphosphine and bipyridyl complexes tethered to a silica-supported palladium catalyst (Rh(N-P)/Pd-SiO₂ and Rh(N-N)/Pd-SiO₂). acs.org In the presence of sodium acetate (B1210297) and under mild conditions (70 °C and 4 atm of H₂), these catalysts effectively convert this compound into a mixture of cyclohexane, fluorocyclohexane, and fluorobenzene. acs.org For instance, the Rh(N-N)/Pd-SiO₂ catalyst resulted in a 63.7% conversion of this compound, yielding 43.2% cyclohexane, 5.6% fluorocyclohexane, and 14.9% fluorobenzene. acs.org Similarly, the Rh(N-P)/Pd-SiO₂ catalyst led to a 63.6% conversion with product yields of 48.3% cyclohexane, 3.3% fluorocyclohexane, and 12.0% fluorobenzene. acs.org
Another effective system is a bimetallic Rhodium-Indium complex. nsf.gov This catalyst promotes the hydrogenolysis of the C-F bonds in this compound. The reaction proceeds stepwise, first yielding fluorobenzene quantitatively, which can then be further hydrodefluorinated to benzene under prolonged reaction times. nsf.gov The efficiency of this system is influenced by factors such as hydrogen pressure and temperature. nsf.gov
Silylium-carborane catalysts have also been investigated for hydrodefluorination reactions, although their application to this compound is part of a broader study on various fluorinated substrates. osti.gov These catalysts have shown high turnover numbers for the hydrodefluorination of different fluoroalkanes and benzotrifluorides. osti.gov
The following table provides a comparative overview of different catalytic systems used for the defluorination of this compound.
Table 2: Catalytic Systems for the Defluorination of this compound
| Catalyst System | Co-catalyst/Base | Temperature (°C) | H₂ Pressure (atm) | Key Products | Conversion/Yield | Reference |
|---|---|---|---|---|---|---|
| Rh(N-N)/Pd-SiO₂ | NaOAc | 70 | 4 | Cyclohexane, Fluorocyclohexane, Fluorobenzene | 63.7% conversion | acs.org |
| Rh(N-P)/Pd-SiO₂ | NaOAc | 70 | 4 | Cyclohexane, Fluorocyclohexane, Fluorobenzene | 63.6% conversion | acs.org |
Cross-Coupling Reactions of Substituted this compound Derivatives
Substituted this compound derivatives can participate in cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions are essential for the synthesis of complex fluorinated molecules.
One-pot procedures involving a sequence of metalation, zincation, Negishi cross-coupling, and intramolecular nucleophilic aromatic substitution (SNAr) have been developed. nih.gov In one such study, this compound was used as a substrate to produce fluoro-substituted dibenzofurans in reasonable yields. nih.gov
Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are also widely used. researchgate.net While specific studies focusing solely on substituted this compound are part of a broader research area, the general principles apply. For example, the site-selective Suzuki-Miyaura cross-coupling of dibrominated fluorobenzenes has been demonstrated, suggesting that similar selectivity could be achieved with appropriately substituted this compound derivatives. researchgate.net The choice of catalyst, ligands, and reaction conditions is crucial for controlling the regioselectivity and efficiency of the coupling. organic-chemistry.orgbeilstein-journals.org
The following table illustrates the synthesis of a fluoro-substituted dibenzofuran (B1670420) from this compound via a one-pot reaction sequence.
Table 3: Synthesis of Fluoro-Substituted Dibenzofuran from this compound
| Starting Fluoroarene | Coupling Partner | Reaction Sequence | Product | Yield (%) |
|---|
Data sourced from a study on the synthesis of benzofuropyridines and dibenzofurans. nih.gov
Radical Chemistry and Electron Transfer Processes
One-Electron Reduction and Radical Anion Intermediates
The one-electron reduction of this compound can lead to the formation of a radical anion intermediate. This species is central to understanding its electrochemical behavior and its role in certain chemical reactions. This compound has been utilized as a non-coordinating and relatively inert solvent for electrochemical studies, in part because of its stability toward reduction. dtic.mil Its accessible potential window extends to approximately -2.2 V vs SSCE, allowing for the study of various redox processes. dtic.mil
In the context of other molecules, the formation of radical anions is a key step. For example, heteroaromatic nitriles undergo one-electron reduction to form persistent radical anion intermediates, which then participate in further reactions. researchgate.net Similarly, the one-electron reduction of tris(pentafluorophenyl)borane (B72294) has been studied in this compound, where the resulting radical anion undergoes chemical decomposition. nih.gov The standard reduction potential of B(C₆F₅)₃ in this compound was determined to be -1.65 ± 0.1 V versus the ferrocene/ferrocenium couple. nih.gov
The generation of radical anions can also be achieved through photoinduced electron transfer (PET). beilstein-journals.org In some systems, a photocatalyst is excited and then reduces a substrate to its radical anion. This radical anion can then be excited again to become an even stronger reductant. beilstein-journals.org While not specifically detailed for this compound as the primary substrate, these principles of forming radical anion intermediates are fundamental to its potential reactivity in photoredox catalysis.
Photochemical Reactions
This compound can participate in photochemical reactions, where the absorption of light initiates chemical transformations. One significant application is its synthesis via a photochemical fluorodediazoniation step. acs.orgacs.orgvapourtec.com This process, an adaptation of the Balz-Schiemann reaction, involves the in situ generation of a diazonium salt from 2-fluoroaniline (B146934), which is then photochemically decomposed to yield this compound. acs.orgseqens.comresearchgate.net
The use of continuous flow technology combined with a high-power 365 nm light-emitting diode (LED) has been shown to be highly efficient for this reaction. acs.orgacs.orgvapourtec.com This setup allows for a rapid and clean reaction, achieving a product selectivity of ≥95% at full conversion with a residence time as short as 10 minutes. acs.orgvapourtec.com The photochemical approach offers a safer and more efficient alternative to the traditional thermal decomposition of diazonium salts, which can be hazardous. researchgate.net
Furthermore, this compound can be involved in photocatalyzed reactions as a substrate. For instance, excited-state 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ*) can initiate the one-electron oxidation of fluoroarenes, including this compound, to form their corresponding radical cations. uni-regensburg.de These reactive intermediates can then undergo further reactions, such as C-O bond formation when coupled with alcohols, to generate functionalized products. uni-regensburg.de
The following table summarizes the key aspects of the photochemical synthesis of this compound.
Table 4: Photochemical Synthesis of this compound
| Precursor | Reaction Type | Light Source | Key Features | Product Selectivity | Reference |
|---|
Acid-Base Properties in Non-Aqueous Media
The acid-base properties of this compound in non-aqueous media are characterized by its very weak basicity and moderate, though enhanced, C-H acidity compared to benzene. These characteristics are primarily dictated by the strong electron-withdrawing inductive effect of the two adjacent fluorine atoms. This section explores the dual nature of its acid-base chemistry, focusing on its behavior as both a weak base and a C-H acid in various non-aqueous environments.
Basicity and Protonation in Superacidic Media
This compound is recognized as a very weak base, even weaker than benzene. wikipedia.org Its low basicity makes it an excellent, non-coordinating solvent for a wide range of chemical reactions, particularly in electrochemical and organometallic studies where solvent interference must be minimized. wikipedia.orgdtic.mil Standard organic solvents like acetonitrile (B52724), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) have a greater tendency to coordinate with metal centers, whereas this compound's chemical inertness and poor coordinating ability make it a preferred choice for studying highly reactive or unstable intermediates. wikipedia.orgdtic.mil
Due to its extremely low basicity, the protonation of this compound requires the use of exceptionally strong acids, known as superacids. For instance, benzene itself is not protonated by strong mineral acids like fluorosulfuric acid (HSO3F), which has a Hammett acidity function (H₀) of -15.1. ucr.edu The protonation of benzene requires an even stronger acidic environment, with an estimated H₀ of around -17. ucr.edu Research has shown that this compound can be protonated in superacidic systems. For example, the formation of a Brønsted superacid, HAl(OTeF5)4, in this compound as a solvent involves the protonation of the solvent molecule itself. researchgate.netresearchgate.net This demonstrates that while it is a very weak base, its π-system can accept a proton under sufficiently harsh acidic conditions. The reaction of triethylaluminum (B1256330) with HOTeF5 in ortho-difluorobenzene (o-DFB) generates this powerful acid, which in turn protonates the solvent. researchgate.net
The gas-phase basicity (GB) and proton affinity (PA) are fundamental measures of intrinsic basicity, free from solvent effects. While specific experimental values for this compound can be found in databases, a qualitative comparison indicates its low reactivity as a base.
| Compound | Property | Value (kJ/mol) | Reference |
|---|---|---|---|
| This compound | Proton Affinity (PAff) | Data not explicitly found in top results, but implied to be low. | chemeo.com |
| Gas Basicity (BasG) | Data not explicitly found in top results, but implied to be low. | chemeo.com | |
| Fluorobenzene | Gas-Phase Acidity (ΔH°acid) | 1620 ± 8 | nih.govacs.org |
| 1,4-Difluorobenzene | Gas-Phase Acidity (ΔH°acid) | 1592 ± 8 | nih.govacs.org |
C-H Acidity in Non-Aqueous Media
The inductive effect of the fluorine atoms not only decreases the basicity of the aromatic ring but also increases the acidity of the ring protons. The C-H bonds in this compound are more polarized than those in benzene, making them more susceptible to deprotonation by a strong base.
The gas-phase acidity provides a measure of the intrinsic acidity of a molecule. Studies on fluorinated benzenes have shown that increasing the number of fluorine atoms generally increases the gas-phase acidity. acs.orgcore.ac.uk
| Compound | Parameter | Value | Solvent/Phase | Reference |
|---|---|---|---|---|
| This compound | Calculated pKa | Significantly lower than 1,3- and 1,4-isomers | Not Specified | researchgate.net |
| Fluorobenzene | Gas-Phase Acidity (ΔH°acid) | 1620 ± 8 kJ/mol | Gas | nih.govacs.org |
| 1,4-Difluorobenzene | Gas-Phase Acidity (ΔH°acid) | 1592 ± 8 kJ/mol | Gas | nih.govacs.org |
Spectroscopic and Computational Characterization of 1,2 Difluorobenzene and Its Derivatives
Advanced NMR Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and environment of atoms within a molecule. For 1,2-difluorobenzene, multinuclear NMR studies, J-coupling analysis, and variable temperature experiments have been particularly insightful.
The presence of both protons (¹H) and fluorine (¹⁹F) in this compound makes it an ideal candidate for multinuclear NMR analysis. Both ¹H and ¹⁹F are spin-1/2 nuclei, providing sharp NMR signals and straightforward interpretation of coupling patterns.
The ¹H NMR spectrum of this compound typically shows complex multiplets in the aromatic region, arising from the coupling of the four chemically non-equivalent protons to each other and to the two fluorine atoms. chemicalbook.com Similarly, the ¹⁹F NMR spectrum reveals information about the electronic environment of the fluorine atoms. spectrabase.com The chemical shifts in both ¹H and ¹⁹F NMR are sensitive to the solvent and temperature. researchgate.net For instance, in a study using deuterated acetonitrile (B52724) and deuterated cyclohexane, the chemical shifts of this compound were observed to change with temperature. researchgate.net
Recent advancements have explored the simultaneous excitation and detection of ¹H and ¹⁹F nuclei at very low magnetic fields (µT), a regime where strong heteronuclear J-coupling dominates. mdpi.comresearchgate.net This technique, known as J-coupled spectroscopy (JCS), provides quantitative information on Larmor frequencies, J-couplings, and chemical shifts in a single experiment, offering a comprehensive analytical tool for fluorinated compounds like this compound. mdpi.comresearchgate.net
¹H NMR Data for this compound in CDCl₃ chemicalbook.com
Shift (ppm): 7.124 (A), 7.053 (B)
¹⁹F NMR Data for this compound spectrabase.com
The ¹⁹F NMR spectrum provides key insights into the fluorine environments.
A study on the generation of this compound via a photochemical reaction utilized ¹⁹F NMR to determine reaction conversion, highlighting its practical application in synthetic chemistry. acs.org
J-coupling, or spin-spin coupling, provides valuable information about the connectivity and spatial relationships between atoms in a molecule. In this compound, the analysis of various homonuclear (¹H-¹H, ¹⁹F-¹⁹F) and heteronuclear (¹H-¹⁹F) coupling constants is crucial for confirming its structure. researchgate.net
The magnitudes of these coupling constants are influenced by the number of bonds separating the interacting nuclei and their dihedral angles. For example, the coupling between adjacent fluorine atoms (¹⁹F-¹⁹F) and between fluorine and adjacent or distant protons (¹H-¹⁹F) can be precisely measured. chemicalbook.com Experimental spin-spin coupling constants for this compound have been determined with high precision and compared with theoretical calculations. researchgate.net
A detailed analysis of this compound in CCl₄ provided the following J-coupling constants: chemicalbook.com
| Coupling | Value (Hz) |
| J(A,A') | 7.69 |
| J(A,B) | 8.30 |
| J(A,B') | 1.62 |
| J(A,X) | 4.43 |
| J(A,X') | -1.45 |
| J(B,B') | 0.24 |
| J(B,X) | 10.38 |
| J(B,X') | 7.93 |
| J(X,X') | -21.16 |
Table 1: Selected J-Coupling Constants for this compound in CCl₄. chemicalbook.com
These values, along with their signs, are critical for a complete structural assignment and are often compared with quantum chemical calculations to validate both the experimental data and the theoretical models. researchgate.net Studies have shown that the temperature can have a minor effect on these coupling constants. researchgate.net
Variable temperature (VT) NMR studies are employed to investigate dynamic processes within molecules, such as conformational changes or chemical exchange. In the context of this compound, VT-NMR has been used to study its behavior as a solvent for organometallic complexes. rsc.org
For example, a study on the coordination chemistry of a rhodium complex used this compound as a solvent. rsc.org VT-NMR spectroscopy revealed a dynamic equilibrium between two isomeric forms of the complex, with the equilibrium shifting at different temperatures. rsc.org At 298 K, the concentrations of the two isomers were nearly equal, while lowering the temperature to 240 K favored one isomer, and increasing it to 330 K favored the other. rsc.org This demonstrates the utility of this compound as a non-coordinating solvent for studying dynamic processes over a range of temperatures. rsc.orgrsc.org
J-Coupling Analysis for Structural Elucidation
X-ray Photoelectron Spectroscopy (XPS) and Surface Adsorption Studies
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical state of the elements within a material. It has been instrumental in studying the adsorption of this compound on various surfaces.
One study investigated the room temperature adsorption of this compound, along with its dichloro- and dibromo-analogs, on a Si(100)2x1 surface using XPS and temperature-programmed desorption (TPD). scientificlabs.co.ukchemicalbook.comfishersci.seepa.gov The results indicated that this compound adsorbs exclusively in a molecular state, forming a difluorocyclohexadiene-like adspecies. epa.gov This is in contrast to its heavier halogen counterparts, which showed a greater degree of dissociative adsorption. epa.gov The C 1s XPS data was crucial in determining that the C-F bonds remained intact upon adsorption. epa.gov TPD experiments showed molecular desorption peaks at 460 K and 540 K, similar to benzene (B151609), suggesting a comparable bonding mechanism to the surface. epa.gov
The NIST X-ray Photoelectron Spectroscopy Database provides a reference for the core electron binding energies of this compound, which is essential for interpreting XPS spectra. nist.govnist.gov
Mass Spectrometry Techniques for Ion Dissociation Mechanisms
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak (m/z 114) and several fragment ions. nist.govnih.gov The fragmentation pattern provides clues about the stability of the molecule and the relative strengths of its bonds.
| m/z | Relative Intensity |
| 114 | 100.0 |
| 88 | 14.2 |
| 63 | 13.4 |
| 57 | 5.7 |
| 50 | 4.5 |
Table 2: Major Peaks in the Electron Ionization Mass Spectrum of this compound. nih.govchemicalbook.com
Threshold photoelectron photoion coincidence (TPEPICO) spectroscopy has been used to study the detailed dissociation mechanisms of this compound ions. scientificlabs.co.ukchemicalbook.comfishersci.se These studies provide fundamental insights into the energetics and pathways of ion fragmentation. Gas chromatography-mass spectrometry (GC-MS) has also been employed to identify this compound and its byproducts in reaction mixtures. acs.org
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry and quantum mechanical calculations play a vital role in complementing experimental data and providing a deeper understanding of the spectroscopic properties and reactivity of this compound.
Numerous theoretical studies have focused on calculating various properties of this compound, including its geometry, vibrational frequencies, and NMR parameters. researchgate.netaip.orgaip.org For instance, methods like the second-order polarization propagator approximation (SOPPA) and the equation-of-motion coupled-cluster singles and doubles (EOM-CCSD) method have been used to compute spin-spin coupling constants, showing good agreement with experimental values. researchgate.net
Quantum-chemical calculations have also been used to evaluate the electronic properties of this compound, such as its dipole moment and frontier molecular orbital energies (HOMO and LUMO). sci-hub.se A comparative study highlighted the importance of using robust theoretical methods, such as the long-range corrected ωB97XD functional or the high-accuracy CCSD(T) method, over more conventional methods like B3LYP for obtaining accurate electronic properties for halogenated benzenes. sci-hub.se
Full-dimensional quantum-mechanical simulations have been performed to investigate the vibronic dynamics of the this compound radical cation, providing insights into its complex photoelectron spectra. aip.orgacs.org These advanced computational approaches are essential for interpreting complex experimental data and for predicting the behavior of molecules in various environments. aip.orgaip.org
| Property | Calculated Value | Method |
| HOMO-LUMO Gap | Varies with method | DFT, CCSD(T) |
| Dipole Moment | Varies with method | DFT, CCSD(T) |
| ¹J(C-C) | Good agreement with experiment | EOM-CCSD |
| ¹J(C-H) | Good agreement with experiment | SOPPA |
Table 3: Examples of Computationally Determined Properties of this compound. researchgate.netsci-hub.se
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the properties of this compound and its derivatives. DFT calculations are widely used to model electron density distributions, which helps in identifying reactive sites within a molecule. Various studies have employed DFT to understand the structure, vibrational frequencies, and reaction mechanisms involving this compound.
For instance, DFT calculations have been instrumental in studying the interaction between this compound and various metal complexes. In the case of scandium and titanium metallocene complexes, DFT was used to analyze the nature of the metal-fluoroarene interaction, concluding that it is primarily electrostatic. scielo.org.mx Similarly, DFT computations have provided insights into the isomerization and decomposition pathways of germylene and borane (B79455) adducts, where this compound was used as a solvent or a non-coordinating aromatic molecule in the study. researchgate.net
DFT has also been used to investigate reaction mechanisms. For example, in the study of C-H bond activation of fluorobenzenes by an iridium(I) pincer complex, time-dependent DFT (TD-DFT) analysis was used to understand the electronic transitions. rsc.org Furthermore, DFT calculations have been employed to explore the reaction profiles for the methylation of this compound, providing detailed energy landscapes for the reaction pathways. researchgate.net In the context of cycloaddition reactions, DFT has been used to explore the potential energy surface for the reaction of tetrafluoroethylene (B6358150) and butadiene, which can lead to the formation of this compound at high temperatures. scispace.comacs.org
The choice of functional and basis set in DFT calculations is crucial for obtaining accurate results. A variety of functionals, such as B3LYP, BP86, and M06-2X, have been used in combination with different basis sets like 6-311++G(d,p) and def2-TZVP to study this compound and its derivatives. researchgate.netglobalresearchonline.netresearchgate.net For example, in a study of the this compound⋯acetylene dimer, different DFT methods (M06-2X and ωB97X-D) and basis sets were compared to predict the rotational constants and dipole moment components. rsc.org
Table 1: Selected DFT Studies on this compound and its Derivatives
| Area of Study | DFT Functional(s) | Basis Set(s) | Key Findings |
|---|---|---|---|
| Metal-Fluoroarene Interaction | Not specified | Not specified | The interaction between Sc/Ti and this compound is predominantly electrostatic. scielo.org.mx |
| Reaction Mechanisms | BP86-D3BJ | BS1, BS2 | Investigated the transformation of Rh-alkyne complexes to Rh-vinylidene complexes in this compound solvent. rsc.org |
| Methylation Reaction | RI-B3LYP-D3 | def2-TZVPP | Elucidated the reaction profiles and energetics for the methylation of this compound. researchgate.net |
| Cycloaddition Reactions | B3LYP, M06-2X | 6-311++G(d,p) | Explored the potential energy surface for reactions leading to this compound formation. scispace.comacs.org |
| Vibrational Analysis | B3LYP | 6-311++G(d,p) | Calculated vibrational frequencies for derivatives of this compound. globalresearchonline.net |
| Dimer Interactions | M06-2X, ωB97X-D | aug-cc-pVDZ, 6-311++G(2d,2p) | Predicted rotational constants and dipole moments for the this compound⋯acetylene dimer. rsc.org |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. For this compound, MD simulations have been employed to investigate its behavior in various environments, particularly in mixtures with ionic liquids (ILs).
One study used MD simulations to probe mixtures of 1-ethyl-3-methylimidazolium (B1214524) bis(trifluoromethylsulfonyl)imide with several aromatic solvents, including this compound. ulisboa.pt The simulations provided detailed structural and aggregation information, highlighting the resilience of the IL's polar network to the addition of the molecular solvent. ulisboa.pt The analysis revealed that the intricate balance of electrostatic, van der Waals, and hydrogen-bond-like interactions between the different species significantly affects the morphology of the mixtures at a mesoscopic level. ulisboa.pt
In another systematic study, MD simulations were used to analyze mixtures of the same ionic liquid with a series of fluorinated benzenes, including this compound. nih.gov This work complemented NMR experiments and aimed to understand the charge-induced structuration of the IL ions around the aromatic molecules, which is correlated with their mutual solubilities. nih.gov
MD simulations have also been utilized to predict the partitioning constants of various organic contaminants, including 1,2-dichlorobenzene (B45396), at the water-air interface, which provides a framework that could be extended to this compound. nih.gov Furthermore, MD simulations are valuable for predicting thermophysical properties like shear and bulk viscosity. A recent study presented calculated viscosities for a large set of organic liquids, including this compound, at different temperatures using the OPLS force field. aip.org
Table 2: Molecular Dynamics Simulation Studies Involving this compound
| Study Focus | System Simulated | Key Findings |
|---|---|---|
| Ionic Liquid Mixtures | 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide + this compound | Revealed the resilience of the ionic liquid's polar network and the influence of intermolecular interactions on mixture morphology. ulisboa.pt |
| Ionic Liquid/Aromatic Interactions | [C2C1im][Ntf2] + fluorinated benzenes (including this compound) | Provided detailed structural analysis to complement NMR studies on the structuration of ions around the aromatic solute. nih.gov |
| Viscosity Prediction | Pure this compound | Calculated shear and bulk viscosity at 293.15 K and 298.15 K using the OPLS force field. aip.org |
Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, are frequently used to predict spectroscopic parameters for this compound and its derivatives, which aids in the interpretation of experimental spectra.
For halogenated benzenes, quantum chemical calculations at the DFT and TD-DFT levels are performed to support experimental findings from techniques like mass-analyzed threshold ionization (MATI) spectroscopy. rsc.org These calculations help in assigning the observed vibrational modes. rsc.org For instance, in a study on 1,4-dibromo-2,5-difluorobenzene, DFT calculations with the B3LYP functional and 6-311++G(d,p) basis set were used to calculate theoretical vibrational frequencies, which were found to be in good agreement with experimental FTIR and FT-Raman data. globalresearchonline.net
The prediction of rotational constants is another area where computational chemistry is highly valuable. In a study of the this compound⋯acetylene dimer, ab initio (MP2) and DFT (M06-2X and ωB97X-D) methods were used to predict rotational constants and dipole moment components, which were crucial for assigning the microwave spectrum. rsc.org The calculations showed significant variation depending on the method and basis set used, highlighting the sensitivity of these predictions. rsc.org Similarly, for 1,2-dichlorobenzene, DFT calculations at the B3LYP/6-311+G(2d,p) level were used to calculate spectroscopic constants, which were compared with experimental data from rotational spectroscopy. researchgate.net
DFT calculations have also been used to predict NMR spectra. By computing nuclear shielding constants, it is possible to predict 13C chemical shifts and coupling constants. acs.org While a specific study on this compound was not found in the provided results, the methodology has been successfully applied to similar molecules like o-dichlorobenzene. acs.org Ab initio calculations have also been used to corroborate experimental J-coupling constants in various fluorobenzene (B45895) compounds, including this compound, in the low-field NMR regime. mdpi.com
Table 3: Examples of Predicted Spectroscopic Parameters for this compound and Analogs
| Spectroscopic Parameter | Computational Method | Molecule | Key Outcome |
|---|---|---|---|
| Vibrational Frequencies | DFT (B3LYP/6-311++G(d,p)) | 1,4-dibromo-2,5-difluorobenzene | Good agreement between calculated and experimental FTIR/FT-Raman spectra. globalresearchonline.net |
| Rotational Constants | DFT (M06-2X, ωB97X-D) | This compound⋯acetylene | Predicted rotational constants that guided the assignment of the experimental microwave spectrum. rsc.org |
| Spectroscopic Constants | DFT (B3LYP/6-311+G(2d,p)) | 1,2-dichlorobenzene | Calculated constants for comparison with high-resolution rotational spectroscopy data. researchgate.net |
| NMR J-Couplings | DFT (uM06/6-311G**) | Fluorobenzenes (incl. This compound) | Corroborated experimental J-couplings observed in low-field NMR. mdpi.com |
Reaction Pathway Energetics
Computational chemistry, especially DFT, plays a crucial role in elucidating the energetics of reaction pathways involving this compound. By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface and determine the feasibility and selectivity of a reaction.
One example is the study of the methylation of this compound with the AlCl₃–MeCl system. DFT calculations at the RI-B3LYP-D3/def2-TZVPP level of theory were used to construct reaction profiles, showing the energy changes throughout the reaction. researchgate.net These calculations provided insights into the energetics of the intermediate steps, although the final rearomatization and catalyst recovery steps were omitted for clarity in the published diagram. researchgate.net
In the context of cycloaddition reactions, the reaction of butadiene and tetrafluoroethylene can lead to this compound at high temperatures through the elimination of HF from an initial adduct. scispace.com DFT (B3LYP and M06-2X) and higher-level methods like DLPNO-UCCSD(T) have been used to explore the full potential energy surface for both concerted and stepwise pathways. scispace.comacs.org These calculations help explain why the [2+2] cycloaddition is kinetically favored, while the [4+2] Diels-Alder product is thermodynamically favored. scispace.com The energetics of the diradical-forming transition states and the Diels-Alder transition state were computed relative to the reactants. acs.org
DFT calculations have also been used to investigate the mechanism and energetics of isomerization in various compounds where this compound might be used as a solvent. For instance, computations on NHC-stabilized mixed group 13/14/15 element hydrides provided insight into the energetics associated with isomerization and decomposition pathways. researchgate.net Similarly, in the study of alkyne-to-vinylidene transformations at rhodium pincer complexes, DFT calculations were performed to understand the reaction mechanism, with this compound modeled as the solvent. rsc.org The calculations revealed that the process involves an indirect 1,2-H shift and that the free energy barriers are accessible at room temperature. rsc.org
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1,2-Dichlorobenzene |
| This compound |
| 1,4-Dibromo-2,5-difluorobenzene |
| 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide |
| Acetylene |
| Benzene |
| Butadiene |
| Methane |
| Tetrafluoroethylene |
Applications of 1,2 Difluorobenzene in Advanced Chemical Research
Role as a Solvent in Specialized Chemical Reactions
The unique combination of a high dielectric constant, low coordinating ability, and general chemical inertness positions 1,2-difluorobenzene as a solvent of choice for a variety of sensitive and specialized chemical transformations. dtic.milwikipedia.org
In the field of organometallic chemistry and transition-metal-based catalysis, the choice of solvent is critical. Solvents that can coordinate strongly to metal centers can interfere with catalytic cycles or alter the reactivity of the metallic complex. This compound is recognized as a versatile and weakly coordinating solvent. researchgate.netrsc.org The electron-withdrawing nature of the fluorine atoms reduces the π-electron density of the aromatic ring. researchgate.netrsc.org This diminished electron-donating capability means that this compound binds only weakly to transition metal centers, allowing it to function as an essentially non-participatory medium for the chemical reaction. researchgate.netrsc.org This property makes it a superior alternative to more traditional coordinating solvents like acetonitrile (B52724), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) in many organometallic reactions. wikipedia.org Its use is particularly advantageous for studying highly electrophilic or cationic organometallic complexes. wikipedia.orgresearchgate.net
The utility of this compound as a weakly coordinating solvent is highlighted in the study of transition metal carbonyl cations (TMCCs). nih.gov In combination with extremely weakly coordinating anions, it provides a "pseudo-gas-phase" environment that allows for the synthesis and stabilization of highly reactive species, such as heptacoordinate complexes like [M(CO)₇]⁺ (where M = Nb, Ta) and paramagnetic species like [M(CO)₆]⁺• (where M = Cr, Mo, W). nih.gov Under specific conditions, it can form very weakly bound complexes, such as [M(oDFB)₂]⁺ (where M = Co, Ni), which are valuable as "naked" metal(I) synthons for further chemical synthesis and small-molecule activation. nih.gov
Table 1: Comparison of Solvent Properties
| Solvent | Dielectric Constant (ε₀) | Coordinating Ability |
| This compound | 13.8 | Weakly Coordinating |
| Acetonitrile | 37.5 | Coordinating |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Coordinating |
| Dichloromethane | 9.1 | Weakly Coordinating |
This table provides a comparative overview of the dielectric constant and coordinating ability of this compound against other common laboratory solvents.
This compound has proven to be a highly effective solvent for the electrochemical analysis of transition metal complexes. dtic.mildtic.milscientificlabs.co.uk An ideal solvent for electrochemistry should possess several key characteristics: the ability to dissolve both the electrolyte and the metal complex, a wide potential window, and chemical inertness. dtic.mil While solvents like acetonitrile meet some of these criteria, their coordinating nature can lead to unwanted side reactions, such as ligand substitution during electrochemical processes. dtic.mil
This compound offers significant advantages. dtic.mil It has a sufficiently high dielectric constant to dissolve the necessary salts, yet it is non-coordinating and chemically robust. dtic.milwikipedia.org This allows for the study of electron transfer processes without interference from the solvent. A key feature is its wide accessible potential range, which extends from approximately +2.0 V to -2.2 V, providing a large window to observe oxidation and reduction events. dtic.mildtic.mil This inertness and wide potential window are also beneficial for processes like electropolymerization, leading to the formation of more stable and uniform polymer films on electrode surfaces. dtic.mil
The chemical inertness and poor coordinating ability of this compound make it an excellent medium for the generation and stabilization of highly reactive intermediates that would be inaccessible in other solvents. dtic.mildtic.mil In many chemical reactions, transient species such as radicals or highly charged ions are formed, which can be quickly quenched or altered by reactive or coordinating solvents. By providing a non-interactive environment, this compound allows researchers to study these fleeting species. dtic.mil For example, it has been successfully used in electrochemical studies to generate and observe highly reactive metal-based radicals that would otherwise be difficult to isolate or characterize. dtic.mil
Electrochemical Studies of Transition Metal Complexes
Precursor in the Synthesis of Complex Organic Molecules
Beyond its role as a specialized solvent, this compound is a crucial building block in the synthesis of a wide array of complex organic molecules. Its fluorine substituents can influence the electronic properties, metabolic stability, and bioavailability of the final products, making it a valuable starting material in medicinal and agricultural chemistry. chemimpex.comsolubilityofthings.com
Fluorinated compounds are of immense importance in the pharmaceutical industry, with approximately 30% of all APIs containing at least one fluorine atom. seqens.com The introduction of fluorine can significantly enhance the efficacy of drug candidates. chemimpex.comchemimpex.com this compound serves as a key intermediate in the synthesis of various pharmaceuticals. chemimpex.cominnospk.com
A notable example is its use as a precursor for the synthesis of 3,4-difluoronitrobenzene. acs.org This intermediate is subsequently used in the production of important APIs such as the antibiotic linezolid (B1675486) and other oxazolidinone antibacterials like sutezolid. acs.org The synthetic pathway often begins with this compound, highlighting its foundational role in constructing the core structures of these complex therapeutic agents. acs.org The compound's stability and defined reactivity make it a reliable starting point for multi-step synthetic sequences common in pharmaceutical development. chemimpex.com
Similar to its role in pharmaceuticals, this compound is a valuable precursor in the development of modern agrochemicals, such as herbicides, insecticides, and fungicides. chemimpex.cominnospk.com The inclusion of fluorine atoms in these molecules can lead to enhanced potency, selectivity, and metabolic stability, resulting in more effective and environmentally optimized crop protection agents. chemimpex.com The compound serves as a versatile building block for creating a variety of fluorinated structures essential for the biological activity of these products. chemimpex.comsolubilityofthings.com For instance, derivatives of this compound are used to synthesize more complex molecules that form the active components in various agrochemical formulations. innospk.comchemicalbook.com
Building Block for Fluorinated Polymers and Advanced Materials
This compound is a key precursor in the synthesis of a variety of fluorinated polymers and advanced materials. chemimpex.com Its stability and reactivity are leveraged by researchers and industry professionals to develop materials with enhanced properties. chemimpex.comnetascientific.com The introduction of fluorine atoms into polymers can significantly alter their characteristics, leading to materials with improved thermal stability, chemical resistance, and unique electronic properties. chemimpex.comnih.gov
For instance, this compound can be used as a starting material in the synthesis of more complex fluorinated monomers. One such example is the synthesis of 1,4-dibromo-2,3-difluorobenzene, a monomer used in the creation of conjugated polymers for organic electronics. rsc.org The process involves the reaction of this compound with lithium diisopropylamide (LDA) and trimethylsilyl (B98337) chloride, followed by bromination. rsc.org These resulting polymers often exhibit desirable electronic properties for applications in devices like organic solar cells. scispace.com The incorporation of fluorine atoms can lower the HOMO energy level of the polymer, which is a critical factor in the performance of such devices. scispace.com
The development of advanced coatings is another area where this compound finds application. chemimpex.com Fluorinated polymers derived from this compound can create surfaces with low surface energy, leading to hydrophobic and oleophobic properties. These characteristics are highly sought after for applications requiring self-cleaning surfaces or resistance to harsh chemicals.
Table 1: Examples of Advanced Materials Synthesized from this compound Derivatives
| Derivative of this compound | Resulting Advanced Material | Key Properties | Potential Application |
| 1,4-Dibromo-2,3-difluorobenzene | Conjugated Polymers | Lowered HOMO energy levels, good thermal stability. scispace.com | Organic photovoltaics. scispace.com |
| 4-Ethynyl-1,2-difluorobenzene | High-performance polymers | Improved thermal and chemical stability, unique electronic properties. chemimpex.com | Advanced coatings, electronic materials. chemimpex.com |
| This compound (as a precursor) | Fluorinated Polyimides | High thermal stability, chemical resistance. | Aerospace components, flexible electronics. |
Fundamental Research in Fluorine Chemistry
The unique electronic nature of the C-F bond makes this compound and other fluorinated aromatics ideal subjects for fundamental research in fluorine chemistry. The high electronegativity of fluorine significantly influences the electron distribution within the aromatic ring, impacting reactivity and intermolecular interactions.
The substitution of hydrogen with fluorine on an aromatic ring has profound effects on the molecule's reactivity. The strong electron-withdrawing nature of fluorine deactivates the ring towards electrophilic aromatic substitution. jmu.edu However, this same property makes the ring more susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is difficult to achieve with non-fluorinated aromatic compounds. core.ac.uk
The position of the fluorine atoms is critical in determining the outcome of these reactions. researchgate.net In nucleophilic aromatic substitution reactions involving polyfluoro-aromatic compounds, substitution often occurs at the para-position relative to an existing substituent. core.ac.uk The presence of fluorine atoms ortho and para to the site of nucleophilic attack can stabilize the intermediate Meisenheimer complex, thus facilitating the reaction. core.ac.uk
Research has shown that the pattern of fluorine substitution can affect the binding affinity of molecules to biological targets. nih.gov This has significant implications for the design of new drugs and agrochemicals, where precise control over molecular interactions is crucial. solubilityofthings.comnih.gov The introduction of a difluoromethyl group (CF₂H) into aromatic systems, for instance, can lead to increased potency and selectivity in drug candidates. rsc.org
The polarized C-F bond creates a unique electrostatic potential around the fluorinated aromatic ring, which governs its non-covalent interactions. nih.gov These interactions are fundamental to understanding molecular recognition, protein-ligand binding, and the self-assembly of materials. acs.orgresearchgate.net
Studies on fluorinated benzene (B151609) dimers have shown that fluorine substitution generally decreases the binding energy in edge-to-face interactions. acs.org However, the specific positioning of the fluorine atoms can lead to stabilizing electrostatic interactions between the partially negative fluorine atoms and partially positive hydrogen atoms of an interacting molecule. acs.org
The electrostatic model helps to explain the repulsive or attractive nature of interactions between fluorinated aromatic rings and other molecules. researchgate.net For example, the interaction between the edge of an aromatic ring and the face of a pentafluorophenyl ring is generally repulsive, and this repulsion increases with more electron-withdrawing substituents. researchgate.net Conversely, strongly electron-donating groups on the aromatic ring can lead to attractive stacking interactions. researchgate.net These findings are critical for designing molecules with specific binding properties and for understanding the behavior of fluorinated compounds in biological systems. nih.gov
Impact of Fluorine Substitution on Molecular Reactivity
Environmental and Industrial Research Applications
The distinct properties of this compound also lead to its use in environmental monitoring and the development of more efficient and safer chemical manufacturing processes.
This compound and its derivatives can be used as standards or tracers in environmental analysis. netascientific.comnetascientific.com Gas chromatography is a common technique for the determination of this compound in environmental air samples. hjkxyj.org.cn A method involving activated charcoal tube samplers for concentration, followed by desorption with carbon disulfide and analysis by capillary column gas chromatography with electron capture detection (GC/ECD), has been developed for this purpose. hjkxyj.org.cn This method is sensitive enough to detect low concentrations of this compound, making it suitable for monitoring its presence in the environment and in exhaust gases. hjkxyj.org.cn The detection limit for this method can be as low as 0.01 mg/m³ with a 20 L air sample. hjkxyj.org.cn
The study of fluorinated compounds in the environment is crucial for understanding their fate and potential ecological impact. netascientific.com Research applications of compounds like 4-ethynyl-1,2-difluorobenzene include their use in detecting environmental pollutants. chemimpex.com
In the realm of industrial chemistry, there is a continuous drive to develop safer, more efficient, and environmentally friendly manufacturing processes. This compound plays a role in this area, particularly in the context of flow chemistry. seqens.com
The synthesis of this compound itself has been a subject of process improvement research. Traditional methods, such as the Balz-Schiemann reaction, often involve hazardous intermediates and harsh conditions. wikipedia.orgresearchgate.net Recent research has focused on developing continuous flow methods for the synthesis of this compound. seqens.comresearchgate.net For instance, a photochemical fluorodediazoniation of in situ-generated diazonium salts in a continuous flow reactor has been shown to be a promising alternative. seqens.com This approach offers better control over reaction parameters, enhanced safety, and higher selectivity, which are all significant advantages for industrial-scale production. seqens.comresearchgate.net
Furthermore, this compound is a key starting material for synthesizing important intermediates for the pharmaceutical and agrochemical industries. netascientific.comguidechem.com For example, it is a precursor for 2,3-difluorobenzaldehyde, an intermediate for new liquid crystal materials. guidechem.com The development of efficient and scalable syntheses for such intermediates is a key focus of industrial research. guidechem.com
Environmental Fate and Transport of 1,2 Difluorobenzene Academic Perspective
Degradation Pathways in Environmental Systems
The persistence of 1,2-difluorobenzene in the environment is largely determined by its susceptibility to various degradation processes. These can be broadly categorized into abiotic and biotic transformations.
Abiotic degradation involves the transformation of a chemical without the involvement of living organisms. For this compound, key abiotic processes include photolysis. In the atmosphere, this compound is expected to exist predominantly in the vapor phase. While direct photolysis from sunlight is not considered a significant degradation pathway for the closely related compound 1,2-dichlorobenzene (B45396), indirect photooxidation by photochemically produced hydroxyl radicals is a major removal mechanism. europa.eucanada.ca The atmospheric half-life of 1,2-dichlorobenzene, due to reaction with hydroxyl radicals, is estimated to be around 24 to 38 days. europa.euepa.gov Although specific data for this compound is limited, similar reactivity is anticipated due to structural similarities.
In aquatic systems, hydrolysis is not expected to be a significant environmental fate process for compounds like 1,2-dichlorobenzene as they lack functional groups that readily hydrolyze under typical environmental conditions. epa.govnih.gov While direct photolysis in water is also not considered a major pathway for 1,2-dichlorobenzene, indirect photolysis in the upper layers of surface waters can occur. europa.eu
Biotic degradation, primarily through microbial metabolism, is a critical process for the removal of many organic contaminants from the environment. The biodegradation of halogenated benzenes can occur under both aerobic and anaerobic conditions, though the specific pathways and rates can vary significantly.
Under aerobic conditions, some bacteria have demonstrated the ability to degrade chlorinated benzenes. For instance, a Pseudomonas sp. has been shown to utilize 1,2-dichlorobenzene as a sole source of carbon and energy. nih.gov The degradation pathway involves the initial attack by a dioxygenase enzyme to form a dihydrodiol, which is then converted to a dichlorocatechol. nih.gov Subsequent ring cleavage and further metabolism lead to the eventual breakdown of the compound. nih.gov While specific studies on this compound are less common, the enzymatic machinery capable of degrading chlorinated benzenes may also act on their fluorinated counterparts.
Anaerobic degradation of halogenated benzenes often proceeds through reductive dehalogenation, where a halogen atom is removed and replaced by a hydrogen atom. While dichlorobenzenes are relatively recalcitrant under anaerobic conditions, some microbial consortia have been shown to dechlorinate them to monochlorobenzene and subsequently to benzene (B151609). microbe.comethz.ch For example, Dehalobacter species have been implicated in the reductive dechlorination of dichlorobenzenes. microbe.com In one study, the anaerobic transformation of 3,4-dihaloanilines, including 3,4-difluoroaniline, led to the formation of this compound through reductive deamination, indicating a potential biotic formation route for this compound in anoxic environments. oup.com
The ammonia (B1221849) monooxygenase (AMO) enzyme of nitrifying bacteria like Nitrosomonas europaea has also been shown to co-metabolically oxidize various aromatic compounds. asm.org While 1,2-dichlorobenzene was only slowly oxidized by this enzyme, this pathway represents another potential, albeit likely minor, biotic transformation route. asm.org
Abiotic Transformation Mechanisms (e.g., photolysis)
Analytical Methodologies for Environmental Detection
Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of this compound in various environmental matrices. Gas chromatography (GC) is a cornerstone technique for the analysis of volatile organic compounds like this compound.
A common method for the determination of this compound in air involves concentrating the analyte from an air sample onto an activated charcoal tube, followed by desorption with carbon disulfide and analysis by capillary column gas chromatography with an electron capture detector (GC-ECD). hjkxyj.org.cn This method can achieve a minimum detection limit of 0.01 mg/m³ for a 20 L air sample. hjkxyj.org.cn
For water samples, various techniques can be employed. High-performance liquid chromatography (HPLC) with a diode-array detector (DAD) has been used to quantify 1,2-dichlorobenzene in aqueous samples, often as part of a mixture of industrial pollutants. rsc.org This method offers the advantage of direct measurement of aqueous samples with minimal preparation. rsc.org Purge and trap concentration coupled with gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile organic compounds in water, providing low detection limits. scispace.com
Gas chromatography coupled with atomic emission detection (GC-AED) is a selective technique that can provide information on the elemental composition of analytes, which is useful for identifying heteroatom-containing compounds in complex environmental samples. acs.org
Table 1: Analytical Methods for Dihalogenated Benzene Detection
| Analytical Technique | Matrix | Detector | Key Findings/Capabilities | Reference |
|---|---|---|---|---|
| Gas Chromatography (GC) | Air | Electron Capture Detector (ECD) | Minimum detection limit of 0.01 mg/m³ for this compound. | hjkxyj.org.cn |
| High-Performance Liquid Chromatography (HPLC) | Water | Diode-Array Detector (DAD) | Quantification of 1,2-dichlorobenzene in a mixture with a limit of quantitation of 980 µg L⁻¹. | rsc.org |
| Gas Chromatography/Mass Spectrometry (GC/MS) | Water | Mass Spectrometer (MS) | Used for the analysis of a wide range of volatile organic pollutants with low detection limits. | scispace.com |
| Gas Chromatography/Atomic Emission Detection (GC/AED) | Environmental Samples | Atomic Emission Detector (AED) | Selective detection of heteroatom-containing chemicals, facilitating analysis by GC/MS. | acs.org |
Advanced Environmental Modeling and Predictive Studies
Environmental models are valuable tools for predicting the fate and transport of chemicals like this compound. These models integrate the physicochemical properties of the compound with environmental parameters to estimate its distribution and persistence in different environmental compartments.
Fugacity-based models, for instance, can predict the partitioning of a chemical between air, water, soil, and sediment based on its physical-chemical properties such as vapor pressure, water solubility, and octanol-water partition coefficient (Kow). oecd.org For the related compound 1,2-dichlorobenzene, it is expected to partition mainly to the atmosphere. oecd.org
More specific models focus on particular environmental processes. For example, studies have modeled the competitive sorption of 1,2-dichlorobenzene with other organic compounds in soil. nih.gov The Ideal Adsorbed Solution Theory (IAST) model was found to provide better predictions of competitive sorption than the Polanyi-based multisolute model. nih.gov Such models are crucial for understanding how the presence of other pollutants can affect the mobility and bioavailability of this compound in the subsurface.
Recent research has also focused on modeling the partitioning of volatile organic compounds like 1,2-dichlorobenzene onto aerosols. publish.csiro.au These studies have developed bench-scale systems to investigate partitioning under various conditions and have found that the octanol-air partition coefficient (KOA) model can better predict the partitioning of 1,2-dichlorobenzene onto organic aerosols compared to other models. publish.csiro.au This is important for understanding the long-range atmospheric transport of such compounds.
Compound-specific isotope analysis (CSIA) is an advanced analytical technique that can be used in conjunction with modeling to assess the in-situ degradation of contaminants. researchgate.net By measuring the isotopic fractionation of elements like carbon and chlorine in 1,2-dichlorobenzene, researchers can estimate the extent of biodegradation in contaminated aquifers. researchgate.net
Future Directions and Emerging Research Avenues for 1,2 Difluorobenzene
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis
The landscape of chemical synthesis is being reshaped by the integration of artificial intelligence (AI) and machine learning (ML). researchgate.net These computational tools offer unprecedented opportunities for designing, predicting, and optimizing the synthesis of complex molecules, including derivatives of 1,2-difluorobenzene.
Another emerging frontier is the use of automated synthesis platforms guided by AI. mdpi.com These robotic systems can perform complex, multi-step syntheses with high precision and reproducibility. nih.gov By combining generative AI models for de novo molecular design with automated microfluidic synthesis, researchers can now design, make, and test novel compounds in a closed loop. nih.gov This approach could be applied to generate and screen libraries of this compound derivatives for specific applications, such as drug discovery or materials science, significantly reducing the time from concept to experimental validation. mdpi.comnih.gov
Table 1: Applications of AI/ML in the Synthesis of this compound Derivatives
| AI/ML Application | Description | Potential Impact on this compound Chemistry |
| Retrosynthesis Planning | Algorithms predict synthetic pathways for a target molecule by working backward from the product. engineering.org.cn | Faster identification of efficient and novel routes to complex pharmaceutical and material precursors containing the this compound moiety. |
| Reaction Outcome Prediction | ML models are trained to predict the products, yields, and selectivity of chemical reactions under various conditions. researchgate.net | Improved success rates and reduced experimental effort in the functionalization and elaboration of the this compound core. |
| Automated Synthesis | Robotic platforms, often guided by AI, perform chemical reactions automatically. nih.gov | High-throughput synthesis and screening of this compound-based compound libraries for drug discovery and materials development. |
| Catalyst Discovery | AI accelerates the discovery of new catalysts by predicting catalytic activity and selectivity. researchgate.net | Development of novel, highly efficient catalysts for the selective functionalization of this compound. |
Exploration of Novel Catalytic Systems for Selective Functionalization
The selective functionalization of the this compound ring is crucial for its use as a synthetic building block. While classical methods exist, research is actively pursuing more efficient, selective, and sustainable catalytic systems. A major focus is on transition metal-catalyzed C–H bond functionalization, which offers an atom-economical way to introduce new substituents without pre-functionalized starting materials. cnr.it
Recent advances have highlighted the potential of cobalt and rhodium catalysts for the hydrofunctionalization and borylation of fluoroarenes. acs.orgchinesechemsoc.org For instance, cobalt-catalyzed systems have shown promise in the hydroboration of alkenes, a reaction type that could be adapted for derivatives of this compound. chinesechemsoc.org Palladium catalysts, long a workhorse in cross-coupling reactions, are also being re-examined. ambeed.com New ligand designs and reaction conditions are enabling previously challenging transformations. For example, rhodium pyridylphosphine and bipyridyl complexes tethered to a silica-supported palladium catalyst have been used for the hydrodefluorination of this compound under mild conditions.
A key challenge and area of research is controlling the regioselectivity of these reactions. The two adjacent fluorine atoms in this compound exert strong electronic effects that direct incoming substituents. Computational studies are increasingly used to understand and predict the regioselectivity of C-H activation, with findings showing that factors like metal-carbon bond energies can be decisive. acs.org Future research will likely focus on developing catalytic systems that can selectively target specific C-H or even C-F bonds on the this compound ring, providing precise control over the synthesis of complex fluorinated molecules.
Advanced Materials Science Applications Beyond Current Scope
This compound and its derivatives are already utilized in the development of polymers and coatings. chemimpex.cominnospk.com However, its unique properties—stemming from the strong polarity of the C-F bonds and the specific ortho-disubstitution pattern—suggest significant potential for more advanced materials. solubilityofthings.com
Emerging research is exploring the use of fluorinated aromatic compounds in high-performance organic electronics. The introduction of fluorine atoms can modulate the electronic energy levels (HOMO/LUMO) of organic semiconductors, which is critical for their performance in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Derivatives such as 4-[4-(bromomethyl)phenoxy]-1,2-difluorobenzene (B6164870) are being investigated as building blocks for such organic semiconductors. smolecule.com
Furthermore, the high dielectric constant of this compound itself makes it a useful solvent for electrochemical applications, and this property could be engineered into novel polymers. wikipedia.orgdtic.mil Fluorinated polymers often exhibit enhanced thermal stability, chemical resistance, and specific dielectric properties. By incorporating the this compound motif into polymer backbones, it may be possible to create advanced dielectric materials for capacitors or gate insulators in flexible electronics. Another potential application lies in liquid crystals, where the specific dipole moment and molecular shape of this compound derivatives can influence the mesophase properties, leading to new materials for advanced display technologies.
Interdisciplinary Research in Chemical Biology and Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, membrane permeability, and binding affinity. researchgate.net this compound serves as a key building block in the synthesis of many pharmaceuticals and agrochemicals. chemimpex.comchemimpex.comacs.org Future research is moving beyond its role as a simple synthon to explore its use in more sophisticated interdisciplinary contexts.
In chemical biology, the this compound unit is being explored as a structural probe. The fluorine atoms can be used to control molecular conformation through subtle stereoelectronic effects, a concept sometimes referred to as "molecular origami". unsw.edu.au This allows for the design of bioactive molecules that are constrained into an optimal three-dimensional shape for interacting with a specific biological target, such as an enzyme or receptor. unsw.edu.au
Moreover, the development of new synthetic methodologies, particularly in organocatalysis and metal catalysis, is enabling the creation of novel fluorinated heterocycles and peptidomimetics derived from this compound. uv.es These new molecular entities are being evaluated in drug discovery programs for various therapeutic areas. uv.es The unique substitution pattern of this compound can lead to novel structure-activity relationships, potentially unlocking new avenues for treating diseases. researchgate.net Research groups are actively designing and synthesizing fluorinated compounds to act as inhibitors or activators of specific therapeutic targets, highlighting the compound's growing importance at the interface of chemistry and biology. uv.es
Q & A
Basic: What spectroscopic techniques are used to validate the structural and dynamic properties of 1,2-difluorobenzene in condensed phases?
Answer:
Inelastic neutron scattering (INS) spectroscopy is a key method for analyzing vibrational modes and intermolecular interactions in crystalline this compound. Experimental INS spectra are compared with density functional theory (DFT)-calculated spectra to validate structural flexibility and entropy contributions in crystal packing. For instance, the C–H···F interactions in this compound crystals can be quantified by matching experimental peaks (e.g., 15–30 meV range) with simulated spectra . Nuclear magnetic resonance (NMR) in this compound as a solvent (e.g., H NMR with TMS referencing) is also employed to study reaction intermediates, leveraging its low polarity and inertness .
Advanced: How can computational models predict regioselectivity in cytochrome P-450 catalyzed hydroxylation of fluorobenzenes like this compound?
Answer:
Frontier orbital theory is applied to predict regioselectivity. The highest occupied molecular orbital (HOMO) of this compound is analyzed to identify electron-rich regions susceptible to hydroxylation. For example, calculations show that the para position relative to fluorine atoms has higher electron density, correlating with experimental hydroxylation patterns (e.g., ~6% prediction error in regioselectivity). This approach integrates Gaussian-type orbital basis sets and transition-state modeling to refine enzyme-substrate interactions .
Basic: What are the thermodynamic and kinetic considerations for synthesizing this compound via the Balz-Schiemann reaction?
Answer:
The Balz-Schiemann reaction involves diazotization of 2-fluoroaniline followed by fluorodediazoniation using HF/pyridine. Key parameters include:
- Residence time : 10 minutes in continuous flow reactors to minimize side reactions.
- Light source : High-power 365 nm LEDs enhance photochemical decomposition of diazonium salts, achieving ≥95% selectivity.
- Temperature : Maintained at 0–5°C during diazotization to stabilize intermediates .
Yield optimization requires precise control of stoichiometry (HF:amine ratio ≈ 3:1) and quenching to prevent polymerization.
Advanced: How does entropy influence the crystal packing of this compound in supramolecular assemblies?
Answer:
Entropic contributions arise from the conformational flexibility of fluorine atoms. In crystal structures, this compound adopts a planar geometry, enabling C–H···F interactions that stabilize lattice frameworks. INS spectra reveal low-frequency vibrational modes (<50 cm) corresponding to lattice vibrations, which are entropy-dominated. Comparative studies with rigid analogs (e.g., 1,3-difluorobenzene) show higher entropy in 1,2-isomers due to greater torsional freedom, impacting melting points and solubility .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Ventilation : Use fume hoods to mitigate inhalation risks (flash point: 2°C; vapor pressure: 35 mmHg at 20°C).
- Personal protective equipment (PPE) : Nitrile gloves and splash goggles to prevent dermal exposure (LD50 oral, rat: 2300 mg/kg).
- Spill management : Absorb with inert materials (e.g., vermiculite) and neutralize with sodium bicarbonate. Avoid aqueous washes due to immiscibility (density: 1.16 g/cm) .
Advanced: How does this compound serve as a solvent in photoredox catalysis studies?
Answer:
Its low dielectric constant (ε ≈ 5.2) and non-coordinating nature make it ideal for stabilizing radical intermediates in tungsten(0) arylisocyanide-mediated reactions. For example, in [Cp*W(CO)] catalysis, this compound minimizes solvent coordination, enhancing photoinduced electron-transfer efficiency. NMR studies in this solvent show resolved paramagnetic shifts for transient species, aiding mechanistic elucidation .
Basic: What are the key physicochemical properties of this compound relevant to reaction design?
Answer:
- Boiling point : 92°C, enabling reflux conditions in alkylation reactions.
- Solubility : Miscible with ethanol and ethers but immiscible with water (log P: 2.1).
- Thermal stability : Decomposes above 300°C, releasing HF gas. Differential scanning calorimetry (DSC) is recommended to assess exothermic risks .
Advanced: How are fluxional behaviors of this compound derivatives exploited in organometallic synthesis?
Answer:
In Cp-bridged dialane complexes, this compound acts as a labile ligand, facilitating ligand-exchange reactions. For example, [Al(Cp)(1,2-DFB)] undergoes reversible dissociation at 80°C, enabling dynamic combinatorial chemistry. Variable-temperature F NMR tracks fluxionality, with coalescence temperatures indicating activation energies for ligand exchange (~50 kJ/mol) .
Basic: What analytical methods quantify trace impurities in this compound batches?
Answer:
Gas chromatography-mass spectrometry (GC-MS) with a DB-5MS column (30 m × 0.25 mm) detects halogenated byproducts (e.g., 1,3-difluorobenzene) at ppm levels. Calibration curves using internal standards (e.g., fluorobenzene-d) achieve R > 0.99. Inductively coupled plasma mass spectrometry (ICP-MS) quantifies metal residues (e.g., Al, Cr) from synthesis catalysts .
Advanced: How do isotopic labeling studies (e.g., 18^{18}18F) enhance mechanistic understanding of this compound reactions?
Answer:
F-labeled this compound tracks fluorine migration in electrophilic aromatic substitution. For example, in nitration reactions, isotope scrambling reveals meta-directing effects via F NMR isotope shifts. Kinetic isotope effects (KIEs) measured using / (~1.8) confirm rate-limiting proton transfer steps in dehydrofluorination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
